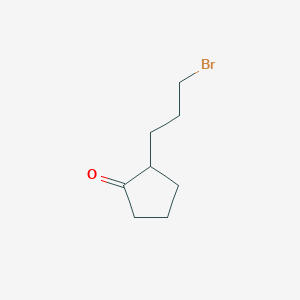
2-(3-Bromopropyl)cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromopropyl)cyclopentan-1-one is an organic compound with the molecular formula C₈H₁₃BrO. It is a cyclopentanone derivative where a bromopropyl group is attached to the cyclopentanone ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(3-Bromopropyl)cyclopentan-1-one can be synthesized through several methods. One common method involves the reaction of cyclopentanone with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Bromopropyl)cyclopentan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) under reflux conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Various substituted cyclopentanones depending on the nucleophile used.
Reduction: Cyclopentanol derivatives.
Oxidation: Cyclopentanone carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromopropyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Bromopropyl)cyclopentan-1-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new carbon-nucleophile bonds. The carbonyl group can participate in various reactions, including reductions and oxidations, to form different functional groups. These reactions are facilitated by the molecular structure and electronic properties of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromocyclopent-2-enone: Another brominated cyclopentanone derivative with similar reactivity but different structural properties.
Cyclopentanone: The parent compound without the bromopropyl group, used as a starting material in various syntheses.
1,3-Dibromopropane: A reagent used in the synthesis of 2-(3-Bromopropyl)cyclopentan-1-one
Uniqueness
This compound is unique due to the presence of both a bromine atom and a carbonyl group, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications, making it valuable in research and industrial processes .
Eigenschaften
CAS-Nummer |
10468-38-9 |
|---|---|
Molekularformel |
C8H13BrO |
Molekulargewicht |
205.09 g/mol |
IUPAC-Name |
2-(3-bromopropyl)cyclopentan-1-one |
InChI |
InChI=1S/C8H13BrO/c9-6-2-4-7-3-1-5-8(7)10/h7H,1-6H2 |
InChI-Schlüssel |
YXQTWFZXGVXHJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=O)C1)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


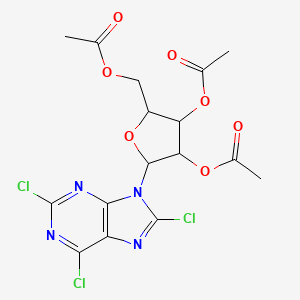
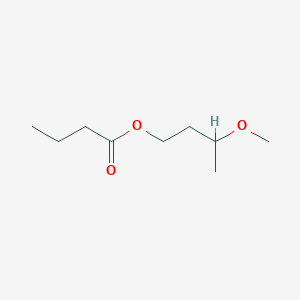

![1-[Bis(2-hydroxyethyl)amino]cyclopentanecarboxylic acid](/img/structure/B14730896.png)
![2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid](/img/structure/B14730904.png)


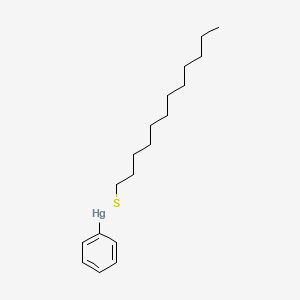
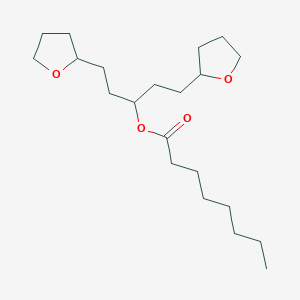
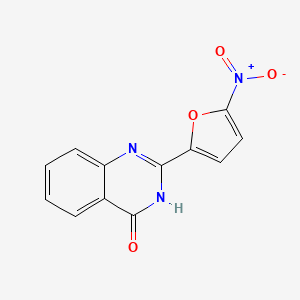

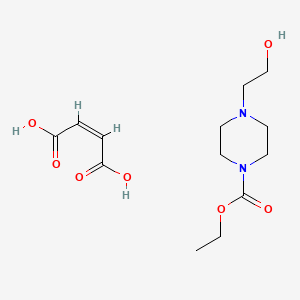
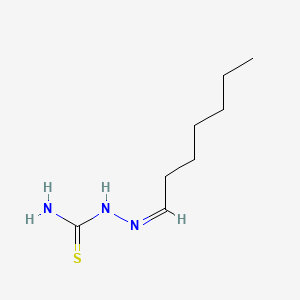
![2-Azabicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14730968.png)
